1-Bromo-4-(bromodifluoromethyl)benzene
Overview
Description
1-Bromo-4-(bromodifluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2. It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromodifluoromethyl)benzene can be synthesized starting from bromobenzene. The synthetic route involves two main steps:
Bromination: Bromobenzene undergoes a bromination reaction to introduce a bromine atom at the para position, resulting in 1,4-dibromobenzene.
Difluoromethylation: The 1,4-dibromobenzene is then subjected to a difluoromethylation reaction to introduce the difluoromethyl group, yielding the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromodifluoromethyl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. The bromine and difluoromethyl groups can participate in various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions can yield phenols.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents
Scientific Research Applications
1-Bromo-4-(bromodifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromodifluoromethyl)benzene involves its participation in electrophilic aromatic substitution reactions. The bromine atoms and the difluoromethyl group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks one bromine atom.
1-Bromo-4-fluorobenzene: Contains a fluorine atom instead of the difluoromethyl group
Uniqueness: 1-Bromo-4-(bromodifluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
1-bromo-4-[bromo(difluoro)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTJZUPHVSVCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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